molecular formula C17H10Cl2N2O B2972338 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline CAS No. 338415-94-4

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline

Cat. No. B2972338
CAS RN: 338415-94-4
M. Wt: 329.18
InChI Key: HKARDEFINAIPPS-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H10Cl2N2O . It is a derivative of pyrrolo[1,2-a]quinoxaline, which is known to have significant biological activities .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been studied extensively. A copper-catalyzed process for the synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 1-(2-halophenyl)-1H-pyrroles has been described . Recent advances in the transition-metal-free synthesis of quinoxalines have also been reported .


Molecular Structure Analysis

The molecular structure of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline consists of a pyrrolo[1,2-a]quinoxaline core with a 3,4-dichlorophenoxy substituent . The average mass of the molecule is 329.180 Da, and the mono-isotopic mass is 328.017029 Da .


Chemical Reactions Analysis

Quinoxalines, including pyrrolo[1,2-a]quinoxalines, have been the subject of numerous studies due to their diverse biological activities. They are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . The synthesis of quinoxalines has been intensively studied, and a large variety of synthetic methods have been reported .

Scientific Research Applications

Antimicrobial Activity

Compounds with the pyrrolopyrazine scaffold, which is similar to the structure of “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline”, have shown significant antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Properties

Pyrrolopyrazine derivatives have demonstrated anti-inflammatory properties . This suggests that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could potentially be used in the treatment of inflammatory diseases.

Antiviral Applications

The antiviral activity of pyrrolopyrazine derivatives has been reported . This indicates that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could potentially be used in the development of antiviral therapies.

Antifungal Activity

Pyrrolopyrazine derivatives have shown antifungal properties . This suggests that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could be used in the treatment of fungal infections.

Antioxidant Properties

The antioxidant activity of pyrrolopyrazine derivatives has been observed . This suggests that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could potentially be used as an antioxidant in various applications.

Antitumor Activity

Pyrrolopyrazine derivatives have demonstrated antitumor activity . This indicates that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could potentially be used in the development of antitumor therapies.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests that “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline” could potentially be used in the treatment of diseases related to kinase activity.

Drug Discovery Research

The pyrrolopyrazine structure, similar to “4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline”, is an attractive scaffold for drug discovery research . It could potentially be used in the synthesis of new drugs for various diseases.

Mechanism of Action

While the specific mechanism of action for 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline is not explicitly mentioned in the search results, pyrrolo[1,2-a]quinoxalines have been found to exhibit significant biological activities. For instance, they have been reported to inhibit Protein Tyrosine Phosphatase, Non-Receptor Type 1 (PTPN1), which is a therapeutic target for diabetes, obesity, heart disease, and cancer .

Future Directions

The future directions for the study of 4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline and related compounds could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and sustainable synthetic methods .

properties

IUPAC Name

4-(3,4-dichlorophenoxy)pyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O/c18-12-8-7-11(10-13(12)19)22-17-16-6-3-9-21(16)15-5-2-1-4-14(15)20-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKARDEFINAIPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)OC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenoxy)pyrrolo[1,2-a]quinoxaline

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